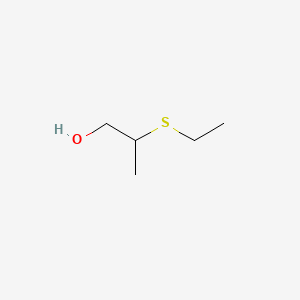
2-(Ethylthio)propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)propanol is an organic compound with the molecular formula C5H12OS. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Ethylthio)propanol can be synthesized through several methods. One common method involves the reaction of 2-propanol with ethylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Ethylthio)propanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When oxidized, this compound can form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced by other functional groups. For example, reacting with hydrogen halides (HX) can produce alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
2-(Ethylthio)propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Ethylthio)propanol involves its interaction with molecular targets through its hydroxyl and ethylthio groups. These functional groups allow it to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The pathways involved include the formation of intermediate compounds that can further react to yield the final products.
Comparación Con Compuestos Similares
2-Propanol:
Ethanethiol: A thiol compound with a similar sulfur-containing group but different carbon chain length.
2-Mercaptoethanol: Contains both hydroxyl and thiol groups, making it similar in reactivity but different in structure.
Uniqueness: 2-(Ethylthio)propanol is unique due to the presence of both hydroxyl and ethylthio groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler counterparts.
Propiedades
Número CAS |
72311-96-7 |
|---|---|
Fórmula molecular |
C5H12OS |
Peso molecular |
120.22 g/mol |
Nombre IUPAC |
2-ethylsulfanylpropan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
JAGOMSUTLHWFHA-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




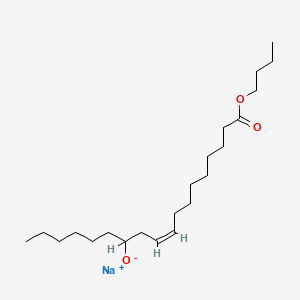
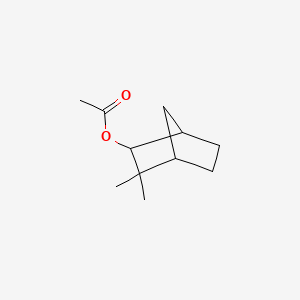

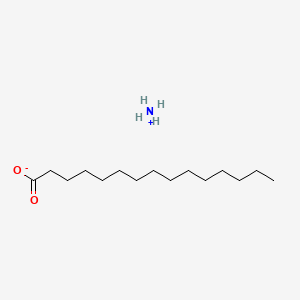
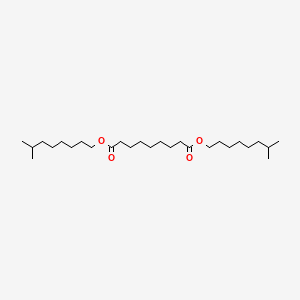
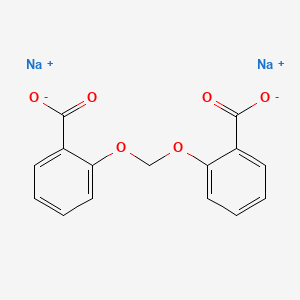



![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)


